Cas no 1251109-02-0 ([1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol)

[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol is a versatile chiral intermediate with applications in pharmaceutical synthesis and organic chemistry. Its structure features a pyrrolidine ring linked to an oxane moiety via a carbonyl group, with a hydroxymethyl substituent enhancing its reactivity. This compound is particularly valuable for asymmetric synthesis due to its stereogenic centers, enabling the construction of complex molecular frameworks. Its stability under various reaction conditions and compatibility with common reagents make it a practical choice for derivatization. The polar functional groups also improve solubility in organic solvents, facilitating purification and downstream modifications. Suitable for use in peptidomimetics and bioactive molecule development, it offers a balance of reactivity and selectivity.
[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol structure
1251109-02-0 structure
Product name:[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol
CAS No:1251109-02-0
MF:C11H19NO3
MW:213.273463487625
CID:5047492

[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [1-(oxane-4-carbonyl)pyrrolidin-3-yl]methanol
    • [3-(hydroxymethyl)pyrrolidin-1-yl]-(oxan-4-yl)methanone
    • [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol
    • Inchi: 1S/C11H19NO3/c13-8-9-1-4-12(7-9)11(14)10-2-5-15-6-3-10/h9-10,13H,1-8H2
    • InChI Key: NXYXMXIWDCWLRO-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C(N1CCC(CO)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Topological Polar Surface Area: 49.8
  • XLogP3: -0.3

[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-0867-5g
[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0 95%+
5g
$2394.0 2023-09-07
TRC
O137931-100mg
[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0
100mg
$ 210.00 2022-06-03
TRC
O137931-500mg
[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0
500mg
$ 750.00 2022-06-03
Life Chemicals
F1908-0867-10g
[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0 95%+
10g
$3352.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632037-250mg
(3-(Hydroxymethyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1251109-02-0 98%
250mg
¥11802.00 2024-08-09
Life Chemicals
F1908-0867-1g
[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0 95%+
1g
$798.0 2023-09-07
TRC
O137931-1g
[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0
1g
$ 1135.00 2022-06-03
Life Chemicals
F1908-0867-0.5g
[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methanol
1251109-02-0 95%+
0.5g
$758.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632037-500mg
(3-(Hydroxymethyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1251109-02-0 98%
500mg
¥23604.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632037-1g
(3-(Hydroxymethyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1251109-02-0 98%
1g
¥33045.00 2024-08-09

Additional information on [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol

Introduction to [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol (CAS No. 1251109-02-0)

[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol, with the CAS number 1251109-02-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an oxane carbonyl group, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol is composed of a pyrrolidine ring attached to a methanol group, with an oxane carbonyl moiety linked to the pyrrolidine ring. This configuration imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications. The compound's hydroxyl group and carbonyl functionality contribute to its solubility and reactivity, making it an attractive candidate for drug design.

Recent studies have highlighted the potential of [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes it a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol has also been investigated for its potential as a neuroprotective agent. Studies conducted in vitro and in vivo have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are thought to be mediated through its ability to enhance antioxidant defenses and inhibit pro-apoptotic signaling pathways.

The pharmacokinetic profile of [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol has been extensively studied to understand its bioavailability and metabolism. Research indicates that the compound is well-absorbed following oral administration and undergoes rapid metabolism in the liver, primarily through Phase I and Phase II biotransformation pathways. The metabolites formed are generally less active but are efficiently excreted via urine and bile, ensuring minimal accumulation in the body.

Clinical trials are currently underway to evaluate the safety and efficacy of [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

The synthetic route for producing [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol involves several steps, including the formation of the pyrrolidine ring, introduction of the oxane carbonyl group, and final functionalization with a methanol moiety. Optimized synthetic protocols have been developed to improve yield and purity, making large-scale production feasible for commercial applications.

In conclusion, [1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol (CAS No. 1251109-02-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with promising biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in drug discovery.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd